1H-Indazol-5-yl-1-piperazinylmethanone
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Overview
Description
1H-Indazol-5-yl-1-piperazinylmethanone is a heterocyclic compound that features both an indazole and a piperazine moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Chemical Reactions Analysis
1H-Indazol-5-yl-1-piperazinylmethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Common reagents used in these reactions include palladium catalysts, TBHP, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
1H-Indazol-5-yl-1-piperazinylmethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazol-5-yl-1-piperazinylmethanone involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The indazole moiety is known to inhibit the activity of protein kinase B/Akt, which plays a crucial role in cell survival and proliferation . The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, leading to its biological effects.
Comparison with Similar Compounds
1H-Indazol-5-yl-1-piperazinylmethanone can be compared with other indazole and piperazine derivatives:
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole core but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine have similar structures but exhibit different pharmacological properties.
The uniqueness of this compound lies in its combined indazole and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1H-indazol-5-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c17-12(16-5-3-13-4-6-16)9-1-2-11-10(7-9)8-14-15-11/h1-2,7-8,13H,3-6H2,(H,14,15) |
InChI Key |
DJGYZZZXLGQGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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